dl-Alanyl-l-alanine

Vue d'ensemble

Description

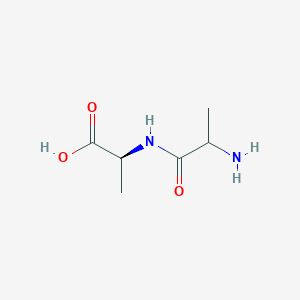

“dl-Alanyl-l-alanine” is a dipeptide consisting of two alanine molecules. Alanine is an α-amino acid that is used in the biosynthesis of proteins . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain . It is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet .

Synthesis Analysis

The synthesis of “dl-Alanyl-l-alanine” has been studied in various contexts. For instance, one study investigated the adsorption properties of “dl-Alanyl-l-alanine” when immobilized on agarose . Another study focused on the synthesis of L-Alanyl and β-Alanyl derivatives of 2-Aminoacridone .Molecular Structure Analysis

The molecular formula of “dl-Alanyl-l-alanine” is C6H12N2O3 . The structure of this compound can be viewed using computational tools .Chemical Reactions Analysis

The chemical reactions involving “dl-Alanyl-l-alanine” are complex and can vary depending on the context. For instance, one study investigated the protonation equilibria of some alanyl dipeptides in water and aqueous ethanol mixtures .Physical And Chemical Properties Analysis

The physical and chemical properties of “dl-Alanyl-l-alanine” have been studied in various contexts. For instance, one study investigated the solubility of amino acids and peptides in aqueous 2-propanol solutions . Another study focused on the physicochemical properties of l- and dl-valine .Applications De Recherche Scientifique

Oxidation Kinetics and Mechanism Studies

“dl-Alanyl-l-alanine” is used in the study of oxidation kinetics and mechanisms. Researchers have investigated its oxidation by manganese(III) acetate in aqueous sulfuric acid, which is relevant for understanding how amino acids and peptides are oxidized by metalloenzymes under physiological conditions . This research provides insights into the thermodynamics and activation parameters of these reactions, contributing to the broader field of organic synthesis and biochemistry.

Cell Growth Promotion in Biochemical Production

In the field of metabolic engineering, “dl-Alanyl-l-alanine” plays a role in promoting cell growth for biochemical production. For instance, in Bacillus licheniformis, the synthesis of L/D-alanine and D-alanyl-D-alanine has been boosted, leading to increased cell biomass and higher production of biochemicals such as poly-γ-glutamic acid, lichenysin, pulcherrimin, and nattokinase . This application is crucial for optimizing the production processes in industrial microbiology.

Antimicrobial Properties

The D-alanine component of “dl-Alanyl-l-alanine” exhibits antimicrobial properties by disrupting the synthesis of peptidoglycan in bacterial cell walls. This characteristic makes it a potential target for antibiotic development, offering a pathway to new treatments for bacterial infections .

Gluconeogenesis

The L-alanine portion is essential in maintaining blood glucose levels during fasting or exercise. It serves as a substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates . This application is significant in medical research related to metabolism and energy homeostasis.

Molecular Crystal Research

“dl-Alanyl-l-alanine” is also studied in the context of molecular crystals. Research into the electronic transport properties of various alanine crystals, including DL-alanine, can lead to applications in quantum well structures and other electronic devices . This field intersects with materials science and nanotechnology.

Biological Relevance in Organic Syntheses

The compound’s role in manganese(III) acetate mediated reactions is of biological relevance. These reactions are used in organic syntheses, where “dl-Alanyl-l-alanine” can act as a substrate. The study of these reactions contributes to our understanding of amino acid behavior in biological systems and can influence the design of biomimetic synthesis pathways .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of dl-Alanyl-l-alanine is the bacterial enzyme DD-transpeptidase . This enzyme catalyzes the transfer of the R-L-αα-D-alanyl moiety of R-L-αα-D-alanyl-D-alanine carbonyl donors to the γ-OH of their active-site serine and from this to a final acceptor . It plays a crucial role in bacterial cell wall biosynthesis, particularly in the transpeptidation that crosslinks the peptide side chains of peptidoglycan strands .

Mode of Action

dl-Alanyl-l-alanine interacts with its target, DD-transpeptidase, through a two-step reaction. The first step involves the cleavage of the D-alanyl-D-alanine bond of a peptide unit precursor acting as a carbonyl donor, the release of the carboxyl-terminal D-alanine, and the formation of the acyl-enzyme . The second step involves the breakdown of the acyl-enzyme intermediate and the formation of a new peptide bond between the carbonyl of the D-alanyl moiety and the amino group of another peptide unit .

Biochemical Pathways

dl-Alanyl-l-alanine affects the biochemical pathways related to bacterial cell wall biosynthesis. It is involved in the transpeptidation that crosslinks the peptide side chains of peptidoglycan strands . This process is crucial for the structural integrity of the bacterial cell wall. Disruption of this pathway can lead to bacterial cell death, making dl-Alanyl-l-alanine a potential antimicrobial agent.

Pharmacokinetics

It is known that the compound has a molecular weight of 1601711 , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of dl-Alanyl-l-alanine’s action primarily involve the disruption of bacterial cell wall biosynthesis. By interacting with DD-transpeptidase and affecting the crosslinking of peptide side chains of peptidoglycan strands, dl-Alanyl-l-alanine can potentially compromise the structural integrity of the bacterial cell wall, leading to cell death .

Action Environment

The action, efficacy, and stability of dl-Alanyl-l-alanine can be influenced by various environmental factors. For instance, the compound’s solubility in water, which is a key factor in its bioavailability and distribution within the body, can be affected by temperature and pH . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, may also impact the compound’s action and efficacy.

Propriétés

IUPAC Name |

(2S)-2-(2-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659845 | |

| Record name | Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dl-Alanyl-l-alanine | |

CAS RN |

59247-16-4 | |

| Record name | Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)

![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)